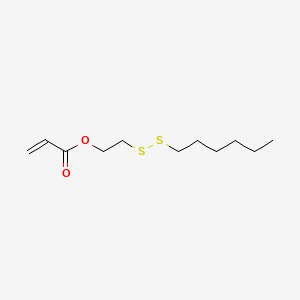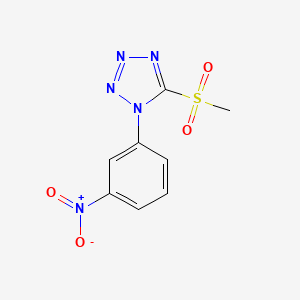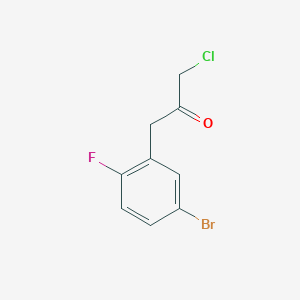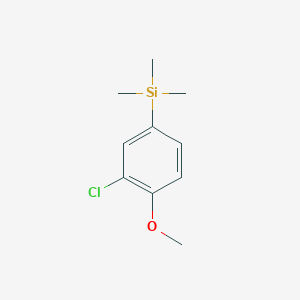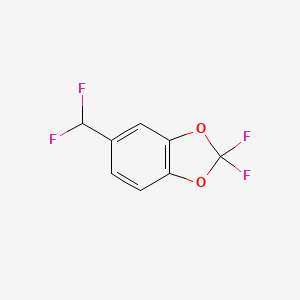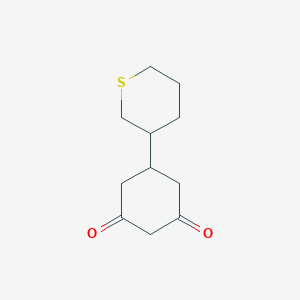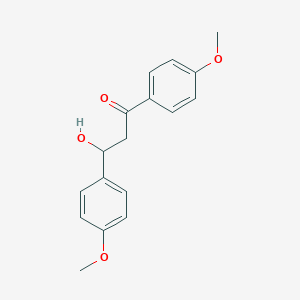
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of β-diketones This compound is known for its unique structural features, which include two methoxyphenyl groups and a hydroxyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of a hydroxyl group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Keto-1,3-bis(4-methoxyphenyl)-1-propanone
Reduction: 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanol
Substitution: 3-Hydroxy-1,3-bis(4-halophenyl)-1-propanone
Scientific Research Applications
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1,3-bis(4-nitrophenyl)-1-propanone: Similar structure but with nitro groups instead of methoxy groups.
3-Hydroxy-1,3-bis(4-methylphenyl)-1-propanone: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The methoxy groups also influence the compound’s electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-hydroxy-1,3-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16,18H,11H2,1-2H3 |
InChI Key |
PEWZGPQXIZFIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


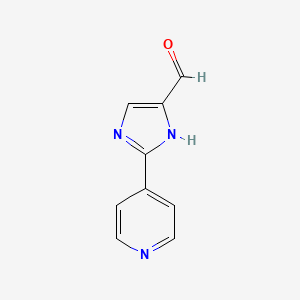
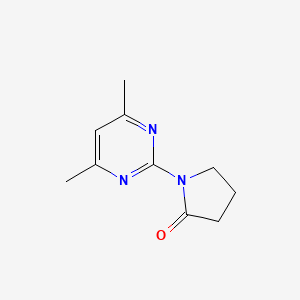
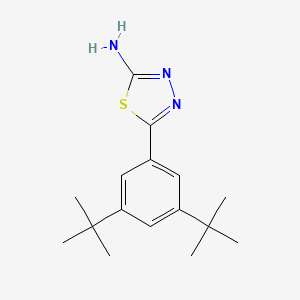

![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)

![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)
